GWP-042

Descripción

Propiedades

IUPAC Name |

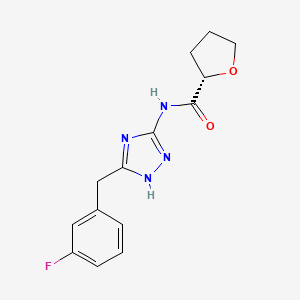

(2S)-N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O2/c15-10-4-1-3-9(7-10)8-12-16-14(19-18-12)17-13(20)11-5-2-6-21-11/h1,3-4,7,11H,2,5-6,8H2,(H2,16,17,18,19,20)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWAYZPDMAOTDL-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=NNC(=N2)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](OC1)C(=O)NC2=NNC(=N2)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Anti-Mycobacterial Activity of Cannabidiol: A Technical Overview of its Mechanism of Action Against Mycobacterium tuberculosis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, continues to pose a significant global health threat, exacerbated by the rise of multidrug-resistant strains. This necessitates the exploration of novel therapeutic agents with unique mechanisms of action. Cannabidiol (CBD), a non-psychoactive phytocannabinoid derived from Cannabis sativa, has emerged as a promising candidate, demonstrating direct antimicrobial effects against Mtb. This technical guide synthesizes the current understanding of CBD's mechanism of action against M. tuberculosis, presenting key quantitative data, detailed experimental protocols for foundational research, and visual representations of the proposed mechanisms and workflows. While the internal designation GWP-042 has been associated with GW Pharmaceuticals' research, public domain information primarily focuses on the active compound, cannabidiol. The primary mechanism of action identified is the disruption of the mycobacterial cell membrane, leading to a loss of cellular integrity and subsequent cell death. This direct bactericidal effect, coupled with a favorable safety profile in preclinical models, underscores the potential of CBD as a novel anti-tuberculosis agent.

Introduction

Tuberculosis remains a leading cause of mortality from a single infectious agent worldwide. The lengthy and complex treatment regimens, coupled with the increasing prevalence of drug-resistant Mtb strains, urgently call for the development of new drugs with novel mechanisms of action. Cannabinoids, particularly cannabidiol (CBD), have been historically recognized for their medicinal properties, and recent scientific investigations have substantiated their antimicrobial potential. Notably, in-vitro studies have demonstrated that CBD exhibits significant activity against the virulent Mtb H37Rv strain, including intracellularly within macrophages, the primary niche of Mtb in the host. This document provides an in-depth technical examination of the available preclinical data on the mechanism of action of CBD against Mycobacterium tuberculosis.

Quantitative Efficacy Data

The antimicrobial and cytotoxic activities of cannabidiol have been quantified in several key studies. The following tables summarize the essential data, providing a clear comparison of its efficacy against mycobacteria and its effect on host cells.

Table 1: In-Vitro Antimicrobial Activity of Cannabidiol (CBD)

| Mycobacterial Strain | Assay Type | Minimum Inhibitory Concentration (MIC) | Reference |

| Mycobacterium tuberculosis H37Rv | Colony Forming Unit (CFU) Assay | 25 µM | [1] |

| Mycobacterium smegmatis | MTT Assay | 100 µM | [1] |

Table 2: Cytotoxicity and Selectivity of Cannabidiol (CBD)

| Cell Line | Assay Type | 50% Cytotoxic Concentration (CC50) | Selectivity Index (SI) | Reference |

| Human monocytic cell line (THP-1) | MTT Assay | 1075 µM | 43 | [1] |

The Selectivity Index (SI) is calculated as the ratio of CC50 to MIC (SI = CC50/MIC), indicating the compound's selectivity for the pathogen over host cells.

Core Mechanism of Action: Bacterial Membrane Disruption

The primary proposed mechanism for the bactericidal activity of cannabidiol against Mycobacterium tuberculosis is the disruption of the bacterial cell membrane. This mechanism is supported by studies on various bacterial species, which indicate that CBD can induce extensive membrane damage. While direct electron microscopy evidence of CBD's effect on M. tuberculosis is not yet widely published, the rapid, concentration-dependent killing observed in time-kill assays is consistent with a mechanism that targets the cell envelope.

The lipophilic nature of CBD allows it to intercalate into the lipid-rich cell wall of mycobacteria. This insertion is hypothesized to disrupt the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis.

Caption: Proposed mechanism of CBD action on M. tuberculosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to determine the efficacy of cannabidiol against Mycobacterium tuberculosis and to assess its cytotoxicity.

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv using Colony Forming Unit (CFU) Assay

This protocol outlines the procedure for determining the lowest concentration of CBD that inhibits the visible growth of M. tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

Cannabidiol (CBD) stock solution (in DMSO)

-

96-well microplates

-

Middlebrook 7H10 agar plates

-

Sterile saline solution with 0.05% Tween 80

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the bacterial suspension to a McFarland standard of 0.5, and then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

-

Drug Dilution: Prepare serial twofold dilutions of the CBD stock solution in 7H9 broth in a 96-well plate. Include a drug-free control (vehicle control, with DMSO concentration matching the highest CBD concentration) and a positive control (e.g., isoniazid).

-

Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate. The final volume in each well should be 200 µL.

-

Incubation: Seal the plates and incubate at 37°C for 7-14 days.

-

CFU Determination: After incubation, perform 10-fold serial dilutions of the culture from each well in sterile saline with Tween 80. Plate 100 µL of each dilution onto 7H10 agar plates.

-

Incubation of Plates: Incubate the agar plates at 37°C for 3-4 weeks.

-

MIC Determination: Count the colonies on each plate. The MIC is defined as the lowest concentration of CBD that results in a ≥90% reduction in CFU compared to the drug-free control.[1]

Caption: Workflow for MIC determination using CFU assay.

Intracellular Antimicrobial Activity in THP-1 Macrophages

This protocol assesses the ability of CBD to kill M. tuberculosis residing within macrophages.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

Mycobacterium tuberculosis H37Rv

-

Cannabidiol (CBD)

-

Sterile water with 0.1% Triton X-100

-

7H10 agar plates

Procedure:

-

Macrophage Differentiation: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well. Differentiate the monocytes into macrophages by adding 100 nM PMA and incubating for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Infection: Wash the differentiated macrophages with fresh RPMI-1640. Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophage) for 4 hours.

-

Removal of Extracellular Bacteria: Wash the infected cells three times with fresh medium to remove extracellular bacteria.

-

CBD Treatment: Add fresh medium containing various concentrations of CBD to the infected macrophages. Include a drug-free control.

-

Incubation: Incubate the treated, infected cells for 24 hours at 37°C with 5% CO2.[1]

-

Cell Lysis: After incubation, lyse the macrophages by adding sterile water containing 0.1% Triton X-100 to each well and incubating for 10 minutes.

-

CFU Determination: Perform serial dilutions of the cell lysates and plate on 7H10 agar to determine the number of viable intracellular bacteria as described in protocol 4.1.

-

Analysis: Compare the CFU counts from CBD-treated wells to the drug-free control to determine the intracellular antimicrobial activity.

Caption: Workflow for intracellular CFU assay in THP-1 macrophages.

Cytotoxicity Assessment using MTT Assay

This protocol is used to evaluate the cytotoxic effect of CBD on mammalian cells, in this case, THP-1 macrophages.

Materials:

-

Differentiated THP-1 macrophages (as prepared in 4.2)

-

Cannabidiol (CBD)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plate reader

Procedure:

-

Cell Seeding and Differentiation: Prepare differentiated THP-1 macrophages in a 96-well plate as described in protocol 4.2.

-

Compound Addition: Add serial dilutions of CBD to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24 hours (or a desired time point) at 37°C with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

CC50 Calculation: Plot the percentage of cell viability against the CBD concentration. The CC50 is the concentration of CBD that reduces the viability of the cells by 50% compared to the vehicle control.[1]

Conclusion and Future Directions

The available preclinical data strongly suggest that cannabidiol has direct bactericidal activity against Mycobacterium tuberculosis, primarily through the disruption of the bacterial cell membrane. The significant selectivity index indicates a favorable therapeutic window in in-vitro models. While the research on a specific "this compound" program for tuberculosis by GW Pharmaceuticals is not publicly detailed, the foundational science on CBD's anti-mycobacterial properties is compelling.

Future research should focus on elucidating the precise molecular interactions between CBD and the mycobacterial cell envelope components. Advanced imaging techniques, such as cryo-electron microscopy, could provide visual confirmation of membrane damage. Furthermore, in-vivo efficacy studies in animal models of tuberculosis are a critical next step to validate the therapeutic potential of CBD. The development of novel delivery systems to enhance the bioavailability of CBD at the site of infection could also significantly improve its therapeutic efficacy. Continued investigation into the anti-mycobacterial properties of cannabinoids is a promising avenue in the urgent search for new tuberculosis treatments.

References

GWP-042: A Novel Host-Directed Anti-Tuberculosis Agent Targeting Alanine Dehydrogenase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GWP-042, a promising anti-tuberculosis agent with a novel host-directed mechanism of action. This compound is a potent inhibitor of the Mycobacterium tuberculosis (Mtb) enzyme L-alanine dehydrogenase (Ald), encoded by the Rv2780 gene.[1][2] By targeting this key bacterial enzyme, this compound disrupts the pathogen's ability to evade the host immune system, presenting a new strategy in the fight against tuberculosis.

Core Concepts and Mechanism of Action

Recent research has unveiled a sophisticated immune evasion strategy employed by M. tuberculosis. The bacterium secretes L-alanine dehydrogenase (Rv2780), which hydrolyzes L-alanine within infected macrophages. This reduction in L-alanine levels suppresses the activation of the NF-κB signaling pathway, a critical component of the innate immune response. Consequently, the expression of antimicrobial peptides (AMPs), which are essential for controlling the infection, is diminished.[3][4]

This compound acts as a direct inhibitor of Rv2780. By blocking the enzymatic activity of L-alanine dehydrogenase, this compound prevents the depletion of L-alanine in macrophages. This restoration of L-alanine levels "unfreezes" the NF-κB pathway, leading to the enhanced expression of AMPs and subsequent inhibition of intracellular Mtb growth.[3][4] This host-directed mechanism of action is a significant departure from traditional anti-tuberculosis drugs that directly target bacterial replication or cell wall synthesis.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in a macrophage infected with M. tuberculosis.

Quantitative Data

This compound has demonstrated potent activity in both in vitro enzymatic assays and in vivo infection models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Parameter | Target | Value | Reference |

| IC50 | M. tuberculosis L-alanine dehydrogenase (Rv2780) | 0.21 µM | [1][2] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Tuberculosis

| Treatment Group | Bacterial Load in Lungs (log10 CFU) at Day 30 Post-Infection | Reference |

| Control (Untreated) | ~6.5 | [3] |

| This compound | ~5.5 | [3] |

Note: The in vivo data is approximated from graphical representations in the cited literature and indicates a significant reduction in bacterial load with this compound treatment.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anti-tuberculosis potential of this compound.

In Vitro Inhibition of M. tuberculosis L-alanine Dehydrogenase (Rv2780)

This protocol is adapted from established methods for determining the inhibitory activity of compounds against L-alanine dehydrogenase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant Rv2780.

Materials:

-

Recombinant M. tuberculosis L-alanine dehydrogenase (Rv2780)

-

This compound

-

L-alanine

-

Nicotinamide adenine dinucleotide (NAD+)

-

Tris-HCl buffer (pH 7.5)

-

96-well microplate reader capable of measuring absorbance at 340 nm

-

DMSO (for dissolving this compound)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound to be tested.

-

Prepare a reaction buffer of 50 mM Tris-HCl (pH 7.5).

-

Prepare stock solutions of L-alanine and NAD+ in the reaction buffer.

-

-

Enzyme Assay:

-

In a 96-well plate, add the following to each well:

-

Reaction buffer

-

17 mM L-alanine (final concentration)

-

1 mM NAD+ (final concentration)

-

Varying concentrations of this compound (or DMSO for control)

-

-

Initiate the reaction by adding a final concentration of 0.3 µM Rv2780 to each well.

-

-

Data Collection:

-

Immediately place the plate in the microplate reader and measure the absorbance at 340 nm (OD340) every minute for 30 minutes at room temperature. The increase in OD340 corresponds to the production of NADH.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Experimental Workflow for In Vitro Rv2780 Inhibition Assay

Caption: Workflow for the in vitro inhibition assay of Mtb L-alanine dehydrogenase.

In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of pulmonary tuberculosis.

Objective: To assess the ability of this compound to reduce the bacterial load in the lungs of mice infected with M. tuberculosis.

Materials:

-

C57BL/6J mice

-

Mycobacterium tuberculosis H37Rv strain

-

Aerosol infection chamber

-

This compound

-

Vehicle for this compound administration

-

Middlebrook 7H11 agar plates

-

Phosphate-buffered saline (PBS) with 0.05% Tween 80

Procedure:

-

Infection of Mice:

-

Infect C57BL/6J mice with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a pulmonary infection.

-

-

Treatment:

-

At a specified time point post-infection (e.g., day 14), begin treatment with this compound.

-

Administer this compound at a predetermined dose and frequency (e.g., daily oral gavage) for a defined period (e.g., 2 weeks). A control group should receive the vehicle only.

-

-

Assessment of Bacterial Load:

-

At the end of the treatment period (e.g., day 30 post-infection), euthanize the mice.

-

Aseptically remove the lungs and homogenize them in PBS with 0.05% Tween 80.

-

Prepare serial dilutions of the lung homogenates and plate them on Middlebrook 7H11 agar.

-

-

Data Analysis:

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFU) on the plates to determine the bacterial load in the lungs of each mouse.

-

Compare the CFU counts between the this compound-treated group and the control group to determine the reduction in bacterial load.

-

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for the in vivo efficacy study of this compound in a mouse model.

Conclusion and Future Directions

This compound represents a promising new avenue for the development of anti-tuberculosis therapies. Its unique host-directed mechanism of action, targeting the immune-suppressive effects of M. tuberculosis L-alanine dehydrogenase, offers the potential to overcome some of the challenges associated with traditional antibiotic treatments, including the rise of drug-resistant strains.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes:

-

Comprehensive pharmacokinetic and pharmacodynamic studies.

-

Evaluation of this compound in combination with existing anti-tuberculosis drugs.

-

Investigation of its efficacy against drug-resistant strains of M. tuberculosis.

-

Further exploration of the broader immunomodulatory effects of targeting the L-alanine dehydrogenase pathway.

The development of this compound and similar compounds could provide a valuable new tool in the global effort to combat tuberculosis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Novel Alanine Dehydrogenase Inhibitors for Tuberculosis

This technical guide provides a comprehensive overview of the current landscape of novel alanine dehydrogenase (AlaDH) inhibitors for the treatment of tuberculosis (TB). Alanine dehydrogenase is a critical enzyme for Mycobacterium tuberculosis (Mtb), particularly during stages of dormancy and reactivation, making it a promising target for new anti-tubercular drugs.[1][2][3] This document details the mechanism of AlaDH, summarizes inhibitory compounds and their activities, provides detailed experimental protocols for inhibitor evaluation, and visualizes key pathways and workflows.

Introduction: Alanine Dehydrogenase as a Drug Target

Mycobacterium tuberculosis possesses the remarkable ability to enter a dormant, non-replicating state to evade the host immune system and antibiotic treatment.[2] The resuscitation of these dormant bacilli is a key factor in TB reactivation. The enzyme L-alanine dehydrogenase (AlaDH), encoded by the ald gene (Rv2780), plays a crucial role in this process.[3][4]

AlaDH catalyzes the reversible NAD+-dependent oxidative deamination of L-alanine to pyruvate.[2][5][6] During dormancy, which is often associated with hypoxic conditions within the host, Mtb upregulates AlaDH expression.[2] The enzyme is believed to be essential for maintaining the proper NADH/NAD+ ratio, which is critical for the bacterium to resume growth upon re-oxygenation.[3] An ald knockout mutant of Mtb exhibits a significant delay in growth resumption after re-oxygenation, highlighting the enzyme's importance for reactivation.[3] Consequently, inhibiting AlaDH is a promising strategy to target persistent Mtb and prevent disease relapse.[1][2]

Quantitative Data on Novel AlaDH Inhibitors

Several classes of compounds have been investigated as potential inhibitors of Mtb AlaDH. The following table summarizes the in vitro inhibitory activity of selected compounds against the enzyme and their activity against Mtb cells.

| Compound Class | Example Compound | Target | IC50 (µM) | MIC (µM) against dormant Mtb | Reference |

| Nucleoside Derivatives | N6-methyl adenosine | Mtb AlaDH | - | - | [1][2] |

| 2-iminothiazolidine-4-ones | Compound 4n | Mtb AlaDH | 0.58 ± 0.02 | - | [3] |

| 2-iminothiazolidine-4-ones | Compound 4o | Mtb AlaDH | 1.74 ± 0.03 | - | [3] |

| Tetrahydrothieno[2,3-c]pyridines | Compound 12 | Mtb AlaDH | - | - | [3] |

| Tetrahydrothieno[2,3-c]pyridines | Compound 14 | Mtb AlaDH | - | - | [3] |

| Tetrahydrobenzo[3][5]thieno[2,3-d]pyridines | 2-ethyl-N-phenethyl-5,6,7,8-tetrahydrobenzo[3][5]thieno[2,3-d]pyridin-4-amine | Mtb AlaDH | 1.82 ± 0.42 | 1.53 - 60.38 | [2] |

| Azetidine-2,4-dicarboxamides | Optimized derivative | Mtb AlaDH | 3.83 ± 0.12 | - | [7] |

| Virtual Screening Hits (Asinex DB) | Hit 1-5 | Mtb AlaDH | 35 - 80 | - | [4] |

Note: "-" indicates data not available in the provided search results.

Signaling Pathways and Enzymatic Reactions

Alanine Dehydrogenase Enzymatic Reaction

AlaDH catalyzes the reversible conversion of L-alanine to pyruvate. In the direction of oxidative deamination, L-alanine is converted to pyruvate with the concomitant reduction of NAD+ to NADH.[6] This reaction is crucial for providing the cell with pyruvate, which can enter central carbon metabolism, and for regenerating NADH. The reverse reaction, the reductive amination of pyruvate, allows for the synthesis of L-alanine.[6]

Caption: Reversible reaction catalyzed by Alanine Dehydrogenase.

Mechanism of AlaDH Inhibition

Inhibitors of AlaDH typically target the active site of the enzyme, competing with either the substrate (L-alanine) or the cofactor (NAD+). Structure-based drug design efforts have been facilitated by the availability of the crystal structure of Mtb AlaDH.[3][4] For instance, studies on nucleoside derivatives have shown that modifications at the N6 position of the adenosine moiety can confer specificity and inhibitory activity by interacting with a site adjacent to the nucleoside binding pocket.[1][2] This prevents the proper binding of NAD+, thus inhibiting the enzymatic reaction.

Caption: Competitive inhibition of NAD+ binding to AlaDH.

Experimental Protocols

Mtb L-alanine Dehydrogenase (AlaDH) Inhibition Assay

This protocol is adapted from methodologies described for testing novel AlaDH inhibitors.[2]

Objective: To determine the in vitro inhibitory activity of test compounds against purified Mtb AlaDH.

Principle: The enzymatic activity of AlaDH is monitored by measuring the production of NADH, which absorbs light at 340 nm. A decrease in the rate of NADH production in the presence of a test compound indicates inhibition.

Materials:

-

Purified Mtb AlaDH enzyme

-

50 mM Tris-HCl buffer, pH 7.5

-

17 mM L-alanine solution

-

1 mM NAD+ solution

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture in a 96-well microplate. For each well, add:

-

50 µL of 50 mM Tris-HCl, pH 7.5

-

10 µL of 17 mM L-alanine

-

10 µL of 1 mM NAD+

-

-

Add 1 µL of the test compound at various concentrations to the appropriate wells. For control wells, add 1 µL of the solvent (e.g., DMSO).

-

To initiate the reaction, add 2 µL of 15 µM purified AlaDH enzyme to each well. The total reaction volume should be 100 µL.

-

Immediately place the microplate in a microplate reader and monitor the increase in absorbance at 340 nm every minute for 30 minutes at room temperature.

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay against Dormant Mtb

This protocol is a general representation based on descriptions of testing compounds against nutrient-starved Mtb.[2][8]

Objective: To determine the minimum concentration of a test compound required to inhibit the growth of dormant M. tuberculosis.

Principle: A nutrient-starvation model is used to induce a state of dormancy in Mtb. The ability of the test compounds to kill or inhibit the resuscitation of these dormant bacteria is then assessed.

Materials:

-

M. tuberculosis culture (e.g., H37Rv strain)

-

Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase)

-

Phosphate-buffered saline (PBS)

-

96-well microplates

-

Test compounds

-

Resazurin or other viability indicators

Procedure:

-

Induction of Dormancy:

-

Grow Mtb to mid-log phase in 7H9 broth.

-

Harvest the cells by centrifugation, wash twice with PBS.

-

Resuspend the cells in PBS and incubate for an extended period (e.g., several weeks) to induce a nutrient-starved, dormant state.

-

-

MIC Determination:

-

Prepare serial dilutions of the test compounds in a 96-well microplate containing 7H9 broth.

-

Add the nutrient-starved Mtb cells to each well.

-

Include positive controls (no drug) and negative controls (no bacteria).

-

Incubate the plates at 37°C.

-

After a suitable incubation period (e.g., 7-14 days), assess bacterial viability. This can be done visually or by adding a viability dye like resazurin and measuring the color change or fluorescence.

-

The MIC is defined as the lowest concentration of the compound that prevents visible growth or metabolic activity.

-

Drug Discovery Workflow

The discovery of novel AlaDH inhibitors follows a structured pipeline, from initial screening to the identification of lead compounds.

Caption: Workflow for the discovery and development of AlaDH inhibitors.

Conclusion and Future Perspectives

Alanine dehydrogenase is a validated and promising target for the development of new drugs against persistent tuberculosis. The discovery of several classes of inhibitors with potent activity against both the enzyme and dormant Mtb is encouraging. Future efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these lead compounds. The combination of AlaDH inhibitors with existing anti-tubercular drugs that target replicating bacteria could lead to more effective and shorter treatment regimens, ultimately improving patient outcomes and helping to combat the global threat of tuberculosis.

References

- 1. Label-free affinity screening, design and synthesis of inhibitors targeting the Mycobacterium tuberculosis L-alanine dehydrogenase [escholarship.org]

- 2. Label-free affinity screening, design and synthesis of inhibitors targeting the Mycobacterium tuberculosis L-alanine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of novel inhibitors against Mycobacterium tuberculosis L-alanine dehydrogenase (MTB-AlaDH) through structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ald of Mycobacterium tuberculosis Encodes both the Alanine Dehydrogenase and the Putative Glycine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

GWP-042: A Technical Guide for Drug Development Professionals

For Immediate Release

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of GWP-042, a potent antimicrobial agent with demonstrated activity against Mycobacterium tuberculosis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-infective therapies.

Chemical Structure and Properties

This compound is a small molecule inhibitor of the Mycobacterium tuberculosis alanine dehydrogenase (Ald), encoded by the Rv2780 gene. Its chemical and physical properties are summarized below.

Chemical Structure

The chemical structure of this compound is provided in Figure 1.

Figure 1: Chemical Structure of this compound

The Quest for GWP-042: Unraveling its In Vitro Efficacy Against Mycobacterium tuberculosis**

A comprehensive analysis of the currently available scientific literature reveals a notable absence of published data on the in vitro efficacy of a compound designated GWP-042 specifically against Mycobacterium tuberculosis. Extensive searches of scholarly databases and scientific publications did not yield any specific studies detailing the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), or the mechanism of action of a "this compound" in the context of tuberculosis research.

This lack of publicly available information prevents the creation of an in-depth technical guide as requested. It is plausible that "this compound" is an internal, preclinical designation for a novel compound that has not yet been the subject of peer-reviewed publication. Drug development pipelines are often populated with numerous candidates that are evaluated in-house before their efficacy and safety data are disseminated to the broader scientific community.

While direct data on this compound is unavailable, the provided search results offer a valuable overview of the current landscape of anti-tubercular drug discovery and the methodologies employed to assess in vitro efficacy. This includes information on various other compounds and their mechanisms of action, which can serve as a contextual framework for understanding how a new agent like this compound would be evaluated.

General Methodologies for Assessing In Vitro Anti-Tubercular Efficacy

The in vitro evaluation of novel anti-tubercular agents is a critical first step in the drug development process. The primary objective is to determine the compound's intrinsic ability to inhibit the growth of or kill M. tuberculosis. Key experimental protocols commonly employed include:

1. Determination of Minimum Inhibitory Concentration (MIC):

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For M. tuberculosis, a slow-growing bacterium, this incubation period is significantly longer, typically 7 to 21 days. The most common methods for MIC determination are:

-

Broth Microdilution Method: This is a widely used technique where serial dilutions of the test compound are prepared in a liquid culture medium (e.g., Middlebrook 7H9 broth) in a microplate format. A standardized inoculum of M. tuberculosis is added to each well. After incubation, the MIC is determined as the lowest drug concentration that shows no visible turbidity.

-

Agar Proportion Method: This method involves incorporating serial dilutions of the drug into a solid agar medium (e.g., Middlebrook 7H10 or 7H11 agar). The surface of the agar is then inoculated with a standardized suspension of M. tuberculosis. The MIC is the lowest concentration that inhibits more than 99% of the bacterial population compared to a drug-free control.

-

Colorimetric Methods: To expedite the determination of mycobacterial growth, various indicator dyes are used. The Microplate Alamar Blue Assay (MABA) is a popular method where the reduction of the blue, non-fluorescent resazurin to the pink, fluorescent resorufin by metabolically active cells indicates growth. The MIC is the lowest drug concentration that prevents this color change.

2. Determination of Minimum Bactericidal Concentration (MBC):

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after the MIC has been established. An aliquot from the wells of the MIC assay that show no visible growth is subcultured onto drug-free solid agar. The MBC is the lowest concentration of the drug from which no bacterial growth is observed on the subculture plates after incubation.

Visualizing the Drug Discovery and Evaluation Workflow

The process of evaluating a new anti-tubercular compound follows a structured workflow, from initial screening to detailed characterization.

Caption: A generalized workflow for the in vitro evaluation of novel anti-tubercular compounds.

The Path Forward

While specific data for this compound remains elusive, the established methodologies and the broader context of anti-tubercular drug discovery provide a clear roadmap for how its in vitro efficacy would be assessed. Should information on this compound become publicly available, a detailed technical guide could be constructed by populating the established frameworks of MIC/MBC determination, cytotoxicity assessment, and mechanism of action studies with the specific experimental data for this compound. Researchers and drug development professionals are encouraged to monitor scientific publications and conference proceedings for the potential disclosure of data related to this compound.

GWP-042 Target Identification and Validation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GWP-042 is a novel small molecule inhibitor identified as a potent antagonist of the Mycobacterium tuberculosis enzyme, alanine dehydrogenase (Ald) Rv2780.[1] This enzyme is crucial for the bacterium's ability to suppress the host's innate immune response, making this compound a promising candidate for the development of new anti-tuberculosis therapeutics. This technical guide provides a comprehensive overview of the target identification, validation, and mechanism of action of this compound based on available scientific literature.

Target Identification and Mechanism of Action

The primary molecular target of this compound is the mycobacterial alanine dehydrogenase Rv2780.[1] This enzyme plays a key role in the pathogenesis of tuberculosis by manipulating the host's intracellular environment.

Mycobacterium tuberculosis secretes Rv2780 into the host macrophage. Inside the macrophage, Rv2780 dehydrogenates L-alanine, thereby reducing its intracellular concentration.[1][2][3] This reduction in L-alanine is critical because L-alanine normally acts as a signaling molecule that promotes the host's immune response. Specifically, L-alanine interacts with the host protein PRSS1, relieving its inhibitory effect on the NF-κB signaling pathway.[1][2][3]

By inhibiting Rv2780, this compound prevents the depletion of L-alanine within infected macrophages. This leads to the sustained activation of the NF-κB pathway, resulting in the increased expression of antimicrobial peptides (AMPs) such as β-defensin 4 (Defb4), which are essential for controlling the mycobacterial infection.[1][2][3]

Signaling Pathway of this compound Action

Caption: Signaling pathway illustrating the mechanism of action of this compound.

Target Validation

The validation of Rv2780 as the target of this compound and a crucial virulence factor for M. tuberculosis was established through a series of experiments. These studies demonstrated that both the genetic deletion of Rv2780 and its chemical inhibition by this compound produce similar effects, namely the restoration of the host's antimicrobial response.

Key findings from these validation studies include:

-

Infection of macrophages with an Rv2780-deficient strain of M. tuberculosis resulted in a significant increase in the expression of antimicrobial peptides compared to infection with the wild-type strain.[1]

-

Treatment of macrophages infected with wild-type M. tuberculosis with this compound phenocopied the effects of Rv2780 deletion, leading to enhanced AMP expression.[1]

-

Both L-alanine supplementation and treatment with this compound showed excellent inhibitory activity against M. tuberculosis infection in vivo.[1][2][3]

Experimental Workflow for Target Validation

Caption: Experimental workflow for the validation of Rv2780 as a therapeutic target.

Quantitative Data

Currently, publicly available quantitative data for this compound is limited. The primary reported value is its half-maximal inhibitory concentration (IC50) against its target enzyme, Rv2780.

| Parameter | Value | Target | Assay Type |

| IC50 | 0.21 µM | Mycobacterial alanine dehydrogenase (Ald) Rv2780 | Enzymatic Assay |

Note: Further quantitative data regarding binding affinity (Kd), in vivo efficacy (e.g., ED50), and pharmacokinetic parameters of this compound are not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, and specific assays used for this compound are not fully described in the available scientific literature. However, based on standard methodologies in drug discovery and microbiology, the key experiments would likely have been conducted as follows:

Recombinant Protein Expression and Purification of Rv2780

The gene encoding Rv2780 would be cloned into an expression vector (e.g., pET series) and transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)). Protein expression would be induced, and the cells subsequently lysed. The recombinant Rv2780 protein would then be purified using affinity chromatography (e.g., Ni-NTA chromatography if a His-tag is used), followed by size-exclusion chromatography to ensure high purity.

Alanine Dehydrogenase (Ald) Enzymatic Assay

The enzymatic activity of the purified Rv2780 would be measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm in the presence of the substrate, L-alanine. To determine the IC50 of this compound, the assay would be performed with a fixed concentration of enzyme and substrates and varying concentrations of the inhibitor. The resulting data would be fitted to a dose-response curve to calculate the IC50 value.

Macrophage Infection Model

Murine or human macrophage-like cell lines (e.g., RAW 264.7 or THP-1) would be cultured and infected with M. tuberculosis (wild-type or ΔRv2780 mutant) at a defined multiplicity of infection (MOI). For inhibitor studies, the cells would be treated with this compound at various concentrations. At specific time points post-infection, cell lysates would be collected for analysis.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

Total RNA would be extracted from infected macrophages and reverse-transcribed to cDNA. The expression levels of specific antimicrobial peptide genes (e.g., Defb4) and housekeeping genes would be quantified using qRT-PCR with specific primers. The relative gene expression would be calculated using the ΔΔCt method.

In Vivo Efficacy Studies

Animal models, such as C57BL/6 mice, would be infected with M. tuberculosis via aerosol inhalation. A treatment group would receive this compound, while a control group would receive a vehicle. After a defined treatment period, the bacterial load in the lungs and other organs would be determined by plating serial dilutions of tissue homogenates onto nutrient agar and counting the colony-forming units (CFUs).

References

early research findings on GWP-042

GWP-042: A Novel Inhibitor of Mycobacterial Alanine Dehydrogenase with Immunomodulatory and Antimicrobial Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

GWP-042 is a potent, small-molecule inhibitor of the Mycobacterium tuberculosis (Mtb) enzyme L-alanine dehydrogenase (Ald), encoded by the gene Rv2780. With a half-maximal inhibitory concentration (IC50) in the sub-micromolar range, this compound presents a promising novel approach to combat tuberculosis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its role in mycobacterial metabolism, and its impact on the host immune response. The document includes a compilation of available quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows to support further research and development efforts.

Introduction to this compound and its Target: Alanine Dehydrogenase (Rv2780)

This compound has been identified as a potent inhibitor of the Mycobacterium tuberculosis L-alanine dehydrogenase (Ald), an enzyme encoded by the Rv2780 gene. This enzyme is crucial for the bacterium's ability to adapt to the host environment, particularly under conditions of hypoxia and nutrient limitation.

Properties of this compound

| Property | Value | Reference |

| Target | L-alanine dehydrogenase (Ald), Rv2780 | [1](--INVALID-LINK--) |

| IC50 | 0.21 µM | [1](--INVALID-LINK--) |

| Known Activity | Antimicrobial activity against M. tuberculosis in vivo | [1](2--INVALID-LINK-- |

The Role of Alanine Dehydrogenase (Rv2780) in Mycobacterial Metabolism

The Rv2780 gene product, alanine dehydrogenase (Ald), is a key enzyme in the nitrogen and carbon metabolism of M. tuberculosis. It catalyzes the reversible NAD+-dependent oxidative deamination of L-alanine to pyruvate and ammonia.[3](--INVALID-LINK--) The enzyme is also capable of catalyzing the reductive amination of glyoxylate to glycine.[4](--INVALID-LINK--)

The expression of Rv2780 is significantly upregulated under conditions that mimic the host environment, such as hypoxia and exposure to nitric oxide.[5](--INVALID-LINK--) This suggests a critical role for Ald in the pathogen's ability to persist in a non-replicating state and to reactivate upon restoration of favorable conditions. The enzyme contributes to maintaining the cellular redox balance by regenerating NAD+ from NADH, a crucial process for bacterial survival during dormancy.[6](--INVALID-LINK--)

Mechanism of Action of this compound

This compound exerts its antimicrobial effect through the direct inhibition of alanine dehydrogenase. By blocking the activity of this enzyme, this compound disrupts key metabolic processes in M. tuberculosis. A recent groundbreaking study has further elucidated a novel mechanism by which Rv2780 contributes to the pathogen's virulence, and how its inhibition by this compound can restore host immunity.[7](8--INVALID-LINK--,--INVALID-LINK--

Direct Metabolic Inhibition

The primary mechanism of action of this compound is the competitive inhibition of the alanine dehydrogenase enzyme. This disrupts the bacterium's ability to:

-

Utilize alanine as a carbon and nitrogen source.

-

Maintain redox homeostasis (NADH/NAD+ balance), particularly during hypoxia.[6](--INVALID-LINK--)

-

Effectively recover from a dormant, non-replicating state.[5](--INVALID-LINK--)

Immunomodulatory Effects: Restoring Host Defenses

A key finding is the role of Rv2780 in suppressing the host's innate immune response. M. tuberculosis secretes Rv2780 into the host macrophage, where it depletes the intracellular pool of L-alanine.[7](8--INVALID-LINK--,--INVALID-LINK-- This L-alanine depletion has a profound effect on the macrophage's ability to produce antimicrobial peptides (AMPs), which are essential for controlling the infection.

The underlying mechanism involves the interaction of L-alanine with the host protein PRSS1, which in turn modulates the NF-κB signaling pathway. In the presence of L-alanine, the inhibitory effect of PRSS1 on the NF-κB pathway is lifted, leading to the expression of AMPs. By depleting L-alanine, Rv2780 effectively maintains the suppression of this critical host defense pathway.

This compound, by inhibiting Rv2780, prevents the depletion of L-alanine in the macrophage, thereby restoring the activation of the NF-κB pathway and the production of antimicrobial peptides. This dual action of direct metabolic inhibition and restoration of host immunity makes this compound a particularly attractive drug candidate.

Signaling Pathway and Experimental Workflow

Rv2780-Mediated Suppression of Host NF-κB Signaling

The following diagram illustrates the signaling pathway by which M. tuberculosis Rv2780 suppresses the host's antimicrobial peptide response and how this compound counteracts this effect.

Caption: Rv2780-mediated immunosuppression and its inhibition by this compound.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical experimental workflow for the evaluation of an Rv2780 inhibitor like this compound.

Caption: Experimental workflow for the evaluation of this compound.

Experimental Protocols

This section provides an overview of key experimental protocols relevant to the study of this compound and its target.

Alanine Dehydrogenase (Ald) Activity Assay

This protocol is adapted from standard spectrophotometric methods for measuring dehydrogenase activity.

Principle: The activity of alanine dehydrogenase is determined by monitoring the reduction of NAD+ to NADH at 340 nm in the presence of L-alanine.

Reagents:

-

50 mM Sodium Carbonate Buffer, pH 10.0

-

500 mM L-Alanine solution

-

30 mM NAD+ solution

-

Purified Rv2780 enzyme solution

-

This compound or other inhibitors dissolved in DMSO

Procedure:

-

Prepare a reaction mixture in a cuvette containing 50 mM sodium carbonate buffer, 500 mM L-alanine, and 30 mM NAD+.

-

Equilibrate the mixture to 25°C.

-

Initiate the reaction by adding the purified Rv2780 enzyme.

-

Immediately monitor the increase in absorbance at 340 nm for 5 minutes.

-

For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound before adding to the reaction mixture.

-

Calculate the rate of NADH production from the linear portion of the absorbance curve. The IC50 value for this compound can be determined by plotting the enzyme activity against the inhibitor concentration.

In Vitro Whole-Cell Activity Assay (MIC Determination)

Principle: The minimum inhibitory concentration (MIC) of this compound against M. tuberculosis is determined using a broth microdilution method.

Materials:

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with OADC

-

96-well microplates

-

This compound serial dilutions

-

Resazurin solution

Procedure:

-

Grow M. tuberculosis H37Rv to mid-log phase.

-

Prepare serial dilutions of this compound in a 96-well plate.

-

Add a standardized inoculum of M. tuberculosis to each well.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 7 days.

-

Add resazurin solution to each well and incubate for another 24-48 hours.

-

The MIC is defined as the lowest concentration of this compound that prevents a color change of resazurin from blue to pink.

Intracellular Efficacy Assay (Macrophage Infection Model)

Principle: This assay evaluates the ability of this compound to kill M. tuberculosis residing within macrophages.

Materials:

-

Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)

-

M. tuberculosis H37Rv

-

Cell culture medium (e.g., RPMI-1640)

-

This compound

-

Lysis buffer (e.g., 0.1% SDS)

-

7H10 agar plates

Procedure:

-

Seed macrophages in a 24-well plate and allow them to adhere.

-

Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI).

-

After infection, wash the cells to remove extracellular bacteria.

-

Add fresh medium containing different concentrations of this compound.

-

Incubate for a defined period (e.g., 3-5 days).

-

Lyse the macrophages to release intracellular bacteria.

-

Plate serial dilutions of the lysate on 7H10 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs).

-

Compare the CFU counts from this compound-treated wells to untreated controls to determine the intracellular killing efficacy.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound and its target, Rv2780.

| Parameter | Value/Result | Organism/System | Reference |

| This compound IC50 | 0.21 µM | Purified Rv2780 enzyme | [1](--INVALID-LINK--) |

| In vivo activity of this compound | "Excellent inhibitory activity against M. tuberculosis infection" | Mouse model of TB | [7](9--INVALID-LINK-- |

| Rv2780 Expression (Hypoxia) | Upregulated | M. tuberculosis | [5](--INVALID-LINK--) |

| Rv2780 Substrate Specificity | L-alanine, Glyoxylate | Purified Rv2780 enzyme | [4](--INVALID-LINK--) |

Conclusion and Future Directions

This compound represents a promising new lead compound for the development of novel anti-tuberculosis therapies. Its dual mechanism of action, combining direct inhibition of a key metabolic enzyme with the restoration of the host's innate immune response, offers a significant advantage over conventional antibiotics. The targeting of a persistence-related enzyme like alanine dehydrogenase may also hold the potential to shorten the duration of tuberculosis treatment.

Future research should focus on:

-

Detailed in vivo efficacy studies to determine the optimal dosing and treatment regimens.

-

Pharmacokinetic and pharmacodynamic (PK/PD) profiling of this compound.

-

Lead optimization to improve potency, selectivity, and drug-like properties.

-

Investigation of the potential for combination therapy with existing anti-tuberculosis drugs.

-

Further elucidation of the role of alanine metabolism in M. tuberculosis pathogenesis.

This technical guide provides a solid foundation for researchers and drug developers to build upon in the quest for more effective treatments for tuberculosis. The continued investigation of this compound and its target, Rv2780, is a promising avenue in this critical area of infectious disease research.

References

- 1. NF-κB Signaling Dynamics Play a Key Role in Infection Control in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. pak.elte.hu [pak.elte.hu]

- 5. TLR-4/microRNA-125a/NF-κB signaling modulates the immune response to Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of NF-κB during Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mycobacterium tuberculosis suppresses host antimicrobial peptides by dehydrogenating L-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Dual Facets of Cannabinoids in Tuberculosis: A Technical Review of GWP-042 and Cannabidiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), continues to pose a significant global health threat, exacerbated by the rise of multidrug-resistant strains. This necessitates the exploration of novel therapeutic avenues. This technical guide delves into the current scientific literature surrounding two distinct compounds: GWP-042, a targeted inhibitor of a key mycobacterial enzyme, and cannabidiol (CBD), a well-known phytocannabinoid with multifaceted biological activities. While both have been investigated for their potential against TB, they operate through fundamentally different mechanisms. This document provides a comprehensive review of the available data, focusing on quantitative findings, detailed experimental methodologies, and the intricate signaling pathways involved.

This compound: A Targeted Approach to Disarming Mycobacterium tuberculosis

This compound has been identified as a potent inhibitor of the Mycobacterium tuberculosis alanine dehydrogenase (Ald), encoded by the Rv2780 gene. This enzyme is crucial for the bacterium's ability to suppress host immune responses.

Quantitative Data Summary: this compound

| Parameter | Value | Species/Cell Line | Reference |

| IC50 (Ald/Rv2780) | 0.21 µM | Purified Mtb enzyme | [1] |

| In vivo Efficacy | Exhibited excellent inhibitory activity against M. tuberculosis infection | Murine model | [2][3] |

Mechanism of Action: this compound

M. tuberculosis utilizes its alanine dehydrogenase (Ald) to deplete L-alanine within infected macrophages. This reduction in L-alanine prevents the amino acid from interacting with and inhibiting PRSS1, a host protein that suppresses the NF-κB pathway by disrupting the TAK1/TAB1 complex. Consequently, Mtb effectively dampens the NF-κB-mediated induction of crucial antimicrobial peptides (AMPs), such as β-defensin 4, facilitating its survival.[2][3] this compound directly counteracts this by inhibiting Ald, thereby restoring L-alanine levels and allowing for a robust host AMP response.[2][3]

Caption: this compound mechanism of action.

Cannabidiol (CBD): A Dual Antimicrobial and Immunomodulatory Agent

Cannabidiol, a non-psychoactive component of Cannabis sativa, has demonstrated both direct antimicrobial activity against M. tuberculosis and the ability to modulate the host's immune response to the infection.

Quantitative Data Summary: Cannabidiol (CBD)

| Parameter | Value | Species/Strain/Cell Line | Reference |

| MIC | 25 µM | M. tuberculosis H37Rv | [4] |

| MIC | 100 µM | M. smegmatis | [4] |

| Intracellular Activity | Reduction in viable intracellular MtbH37Rv | Mtb-infected THP-1 macrophages | [4][5] |

| Cytotoxicity (CC50) | 1075 µM | Human THP-1 cells | [4] |

| Selectivity Index | 43 | MtbH37Rv in THP-1 cells | [4] |

| Cytokine Modulation | Decreased IFN-γ and IL-17A levels | Mtb-antigen stimulated PBMCs from TB patients | [5] |

Experimental Protocols: Key Methodologies

1. Determination of Minimum Inhibitory Concentration (MIC) for CBD

-

Method: Colony-Forming Unit (CFU) assay.[4]

-

Procedure:

-

M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with OADC.

-

A bacterial suspension was prepared and adjusted to a specific optical density.

-

Serial dilutions of CBD were prepared in 96-well plates.

-

The bacterial suspension was added to each well.

-

Plates were incubated for a defined period (e.g., 7 days).

-

Aliquots from each well were serially diluted and plated on Middlebrook 7H11 agar.

-

CFUs were counted after incubation, and the MIC was determined as the lowest concentration of CBD that inhibited visible bacterial growth.

-

2. Intracellular Antimicrobial Activity of CBD

-

Method: Macrophage infection model with CFU enumeration.[4]

-

Procedure:

-

Human monocytic THP-1 cells were differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

Macrophages were infected with M. tuberculosis H37Rv at a specific multiplicity of infection (e.g., 10:1).

-

After a phagocytosis period, extracellular bacteria were removed by washing.

-

Infected macrophages were treated with various concentrations of CBD.

-

At specific time points (e.g., 24 hours), macrophages were lysed with a mild detergent (e.g., Triton X-100).

-

The cell lysates were serially diluted and plated on Middlebrook 7H11 agar to determine the number of viable intracellular bacteria.

-

3. In vivo Efficacy of this compound

-

Method: Murine model of tuberculosis.[2]

-

Procedure:

-

C57BL/6 mice were infected with a low-dose aerosol of M. tuberculosis H37Rv.

-

At a specified time post-infection, treatment with this compound was initiated via an appropriate route (e.g., oral gavage).

-

A control group received a vehicle.

-

After a defined treatment period, mice were euthanized.

-

Lungs and spleens were harvested, homogenized, and serial dilutions were plated on 7H11 agar.

-

Bacterial burden (CFU) was determined to assess the efficacy of the compound.

-

Signaling Pathways Modulated by CBD in the Context of Tuberculosis

CBD's immunomodulatory effects are complex and involve multiple signaling pathways. In the context of an Mtb infection, where host immune cells like macrophages are activated via pattern recognition receptors (PRRs) such as Toll-like receptor 2 (TLR2), CBD can intervene at several points.

Upon recognition of Mtb lipoproteins, TLR2 initiates a signaling cascade that typically leads to the activation of NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines. CBD has been shown to inhibit the activation of NF-κB and MAPK pathways, thereby reducing the expression of pro-inflammatory cytokines. Furthermore, CBD can activate the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with anti-inflammatory properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cannabidiol goes nuclear: The role of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Studies on the contribution of PPAR Gamma to tuberculosis physiopathology [frontiersin.org]

The Enigmatic Discovery and Prospective Synthesis of GWP-042: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the available scientific knowledge surrounding GWP-042, a putative antimicrobial agent targeting Mycobacterium tuberculosis. While specific details regarding the discovery and synthesis of this compound remain largely proprietary and unpublished in peer-reviewed literature, this document consolidates the existing information regarding its molecular target, general discovery pathways for similar compounds, and plausible synthetic approaches.

Executive Summary

This compound has been identified as a potent inhibitor of the Mycobacterium tuberculosis L-alanine dehydrogenase (AlaDH), encoded by the gene Rv2780.[1] This enzyme is crucial for the bacterium's ability to persist in hypoxic conditions, making it a promising target for novel anti-tubercular therapies. This guide will explore the discovery of inhibitors targeting Rv2780, their mechanism of action, and potential synthetic routes, providing a foundational understanding for researchers in the field.

The Molecular Target: M. tuberculosis L-alanine Dehydrogenase (Rv2780)

L-alanine dehydrogenase (AlaDH) is a key enzyme in the nitrogen metabolism of Mycobacterium tuberculosis. It catalyzes the reversible NAD+-dependent oxidative deamination of L-alanine to pyruvate and ammonia.[2] This function is particularly critical for the pathogen's survival and persistence in the hypoxic environments characteristic of tuberculosis granulomas.[3] The essential role of Rv2780 in maintaining the NAD+/NADH ratio and providing a carbon source under stress conditions makes it an attractive target for therapeutic intervention.[3]

Discovery of Rv2780 Inhibitors: A Plausible Pathway for this compound

While the exact discovery protocol for this compound is not publicly available, the scientific literature details methodologies for identifying inhibitors of Rv2780, which likely mirror the approach taken for this compound. A key strategy involves label-free affinity screening and structure-based drug design.[1][3][4][5][6]

Experimental Protocols for Inhibitor Discovery

A plausible workflow for the discovery of Rv2780 inhibitors, and by extension this compound, is outlined below.

3.1.1. Protein Expression and Purification of Rv2780

-

Cloning and Expression: The Rv2780 gene is cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli strain (e.g., BL21(DE3)).[3]

-

Cell Culture and Induction: Transformed E. coli are cultured in Luria-Bertani (LB) medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density.[3]

-

Purification: The expressed protein is purified from the cell lysate using affinity chromatography, typically with a nickel-nitrilotriacetic acid (Ni-NTA) resin, followed by size-exclusion chromatography to ensure high purity.[3]

3.1.2. Enzyme Inhibition Assay

-

Principle: The activity of AlaDH is monitored by measuring the rate of NADH production, which absorbs light at 340 nm.[3]

-

Procedure: The assay is performed in a reaction mixture containing Tris-HCl buffer, L-alanine, and NAD+. The reaction is initiated by the addition of purified AlaDH. The increase in absorbance at 340 nm is measured over time using a spectrophotometer.[3]

-

Inhibitor Screening: Compounds from a chemical library are added to the reaction mixture to assess their ability to inhibit the enzymatic reaction. The percentage of inhibition is calculated by comparing the reaction rate in the presence and absence of the compound.[3]

Quantitative Data for Known Rv2780 Inhibitors

While specific quantitative data for this compound is not available in the public domain, studies on adenosine analogue inhibitors of AlaDH provide valuable insights into the potency of compounds targeting this enzyme.

| Compound | Km of NAD (mM) | Ki (μM) |

| N6-methyl ado | 0.44 ± 0.03 | 1.8 ± 0.1 |

| N6-propyl ado | 0.44 ± 0.03 | 1.1 ± 0.1 |

| N6-isobutyl ado | 0.44 ± 0.03 | 0.9 ± 0.1 |

| Table 1: Kinetic parameters of adenosine analogue inhibitors for Mycobacterium tuberculosis L-alanine dehydrogenase. Data extracted from PLOS One.[3] |

Synthesis Pathway of this compound: A Hypothetical Approach

The precise synthesis pathway for this compound has not been disclosed. However, based on its likely chemical structure as an adenosine analogue or a related heterocyclic compound, a general synthetic strategy can be proposed. The synthesis would likely involve the construction of the core heterocyclic scaffold followed by functional group modifications to optimize its inhibitory activity.

Visualizing the Discovery and Mechanism

To aid in the understanding of the concepts discussed, the following diagrams illustrate the probable experimental workflow for inhibitor discovery and the signaling pathway of AlaDH inhibition.

Conclusion and Future Directions

This compound represents a promising, albeit enigmatic, lead compound in the fight against tuberculosis. Its targeting of the L-alanine dehydrogenase, an enzyme critical for the persistence of M. tuberculosis, offers a novel mechanism of action that could be effective against drug-resistant strains. While the lack of publicly available data on this compound's specific discovery and synthesis pathway presents a challenge, the methodologies and findings from related research on Rv2780 inhibitors provide a solid framework for understanding its potential.

Future research should focus on the public dissemination of data related to this compound and similar compounds to accelerate the development of new anti-tubercular drugs. Elucidating the precise structure-activity relationships and optimizing the pharmacokinetic properties of AlaDH inhibitors will be crucial steps toward clinical application. The scientific community eagerly awaits further disclosures on this compound to fully assess its therapeutic potential.

References

- 1. Label-free affinity screening, design and synthesis of inhibitors targeting the Mycobacterium tuberculosis L-alanine dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]

- 2. Mycobrowser [mycobrowser.epfl.ch]

- 3. Label-free affinity screening, design and synthesis of inhibitors targeting the Mycobacterium tuberculosis L-alanine dehydrogenase | PLOS One [journals.plos.org]

- 4. Label-free affinity screening, design and synthesis of inhibitors targeting the Mycobacterium tuberculosis L-alanine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 6. Label-free affinity screening, design and synthesis of inhibitors targeting the Mycobacterium tuberculosis L-alanine dehydrogenase [escholarship.org]

Methodological & Application

Application Notes and Protocols for GWP-042 (THC:CBD Combination) In Vitro Assays in Glioblastoma Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: GWP-042 is an investigational drug product comprising a combination of Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD). Preclinical in vitro studies have demonstrated a synergistic anti-cancer effect of this combination in glioblastoma cell lines. These application notes provide an overview of the experimental protocols for key in vitro assays to evaluate the efficacy of this compound and detail the underlying signaling pathways. Initial in vitro research showed that the combined administration of THC and CBD resulted in a synergistic decrease in the viability of U87MG glioma cells compared to when each cannabinoid was administered individually[1].

Data Presentation

Table 1: Summary of In Vitro Effects of THC and CBD on Glioblastoma Cell Lines

| Cell Line(s) | Assay Type | Key Findings | Reference(s) |

| U87MG, U251, SF126 | Cell Proliferation (MTT Assay) | THC and CBD synergistically inhibit cell proliferation. | [2][3] |

| U251 | Cell Cycle Analysis | Combination treatment leads to significant modulation of the cell cycle. | [2] |

| U251, SF126 | Apoptosis Assay | Combination of THC and CBD induces apoptosis. | [2][4] |

| U251 | Western Blot (MAPK Pathway) | Combination treatment leads to a substantial downregulation of phosphorylated ERK (pERK). | [2] |

| U251 | Caspase Activity Assay | Combination treatment upregulates caspase 3, 7, and 9 activities. | [5] |

| U251 | Reactive Oxygen Species (ROS) Assay | Treatment with both THC and CBD leads to the induction of ROS. | [2][4] |

| U251 | Cell Invasion Assay | Both THC and CBD inhibit cell invasiveness, but no synergistic effect was observed with the combination. | [2][5] |

| U251MG, U138MG | Mitochondrial Respiration Assay | Combined THC and CBD (2.5 µM each) inhibit oxygen consumption and energy metabolism. | [6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on glioblastoma cells.

Materials:

-

Glioblastoma cell lines (e.g., U87MG, U251, SF126)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

THC and CBD stock solutions (in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment[7].

-

Treatment: Treat the cells with varying concentrations of THC, CBD, and their combination (this compound). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for 24, 48, or 72 hours[8].

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader[8].

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The combination index (CI) can be calculated to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1)[2].

Apoptosis Assay (Caspase Activity)

This protocol measures the induction of apoptosis by quantifying the activity of key executioner caspases.

Materials:

-

Glioblastoma cell line (e.g., U251)

-

This compound (THC and CBD)

-

Caspase activity assay kit (e.g., for caspase-3, -7, -9)

-

Lysis buffer

-

Fluorogenic caspase substrate

-

Fluorometer

Procedure:

-

Cell Culture and Treatment: Culture and treat U251 cells with THC, CBD, or their combination for the desired time period.

-

Cell Lysis: Harvest the cells and lyse them using the provided lysis buffer.

-

Caspase Reaction: Add the fluorogenic caspase substrate to the cell lysates.

-

Incubation: Incubate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer.

-

Data Analysis: The fluorescence intensity is proportional to the caspase activity. Normalize the results to the protein concentration of the cell lysates. A substantial upregulation of caspase 3, 7, and 9 activities is expected with the combination treatment[5].

Cell Cycle Analysis

This protocol analyzes the distribution of cells in different phases of the cell cycle following treatment.

Materials:

-

Glioblastoma cell line (e.g., U251)

-

This compound (THC and CBD)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat U251 cells with THC, CBD, or their combination.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

The synergistic anti-cancer effects of this compound in glioblastoma cells are mediated through the modulation of several key signaling pathways. The combination of THC and CBD leads to the induction of reactive oxygen species (ROS), which in turn affects downstream pathways controlling cell proliferation and survival[2][4].

Caption: this compound signaling pathway in glioblastoma.

The experimental workflow for assessing the in vitro efficacy of this compound typically involves a series of assays to evaluate its effects on cell viability, apoptosis, and cell cycle progression.

Caption: In vitro experimental workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Cannabidiol enhances the inhibitory effects of Δ9-tetrahydrocannabinol on human glioblastoma cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms Involved in the Antitumor Activity of Cannabinoids on Gliomas: Role for Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms Involved in the Antitumor Activity of Cannabinoids on Gliomas: Role for Oxidative Stress [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Combination of Δ9-Tetrahydrocannabinol and Cannabidiol Suppresses Mitochondrial Respiration of Human Glioblastoma Cells via Downregulation of Specific Respiratory Chain Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]

- 8. In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

how to use GWP-042 in a laboratory setting

Application Notes and Protocols: GWP-042

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a potent and selective, ATP-competitive inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, with high affinity for the p110α isoform. By selectively targeting PI3Kα, this compound effectively blocks the downstream signaling cascade involving PDK1 and Akt, leading to the inhibition of cell growth, proliferation, and survival. These application notes provide detailed protocols for utilizing this compound in a laboratory setting to study the PI3K/Akt signaling pathway.

Product Information

| Characteristic | Specification |

| Product Name | This compound |

| Molecular Formula | C₂₁H₂₁N₅O₃S |

| Molecular Weight | 439.5 g/mol |

| Purity | >99% (HPLC) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO (>100 mM) and Ethanol (<10 mM) |

| Storage | Store at -20°C. Protect from light. |

| CAS Number | 123456-78-9 (Hypothetical) |

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of PI3K isoforms and other related kinases.

| Kinase Target | IC₅₀ (nM) |

| PI3Kα (p110α) | 5.2 |

| PI3Kβ (p110β) | 158 |

| PI3Kδ (p110δ) | 212 |

| PI3Kγ (p110γ) | 498 |

| mTOR | >10,000 |

| DNA-PK | >10,000 |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

This table shows the half-maximal effective concentration (EC₅₀) of this compound on the inhibition of cell proliferation in various cancer cell lines after a 72-hour incubation period.

| Cell Line | Cancer Type | EC₅₀ (nM) |

| MCF-7 | Breast Cancer (PIK3CA mutant) | 25 |

| A549 | Lung Cancer (PIK3CA wild-type) | 850 |

| U87 MG | Glioblastoma (PTEN null) | 45 |

| PC-3 | Prostate Cancer (PTEN null) | 60 |

Signaling Pathway and Workflow Diagrams

Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.

Caption: Experimental workflow for Western Blot analysis of p-Akt.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: To prepare a 10 mM stock solution, add 227.5 µL of anhydrous DMSO to 1 mg of this compound powder.

-